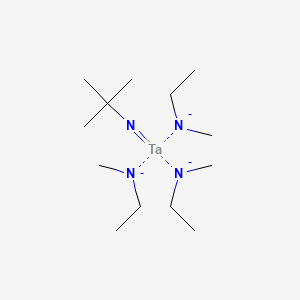

Tris(ethylmethylamido)(tert-butylimido)tantalum(V)

Description

Overview of Group 5 Metal Organometallics: Niobium and Tantalum

The Group 5 elements on the periodic table consist of vanadium (V), niobium (Nb), tantalum (Ta), and the synthetic, radioactive element dubnium (Db). sciencenotes.orgwikipedia.org These elements are classified as transition metals and are located in the d-block. sciencenotes.org A significant characteristic of this group is the remarkable similarity in the chemical and physical properties of niobium and tantalum. rsc.orglibretexts.org This similarity is a consequence of the lanthanide contraction, which results in Nb and Ta having nearly identical atomic and ionic radii. wikipedia.orglibretexts.org Consequently, they often co-occur in nature within the same mineral ores, such as columbite and tantalite. rsc.orglibretexts.org

Both niobium and tantalum are reactive metals that readily form a protective oxide layer in the air, which passivates the surface and prevents further reaction. sciencenotes.org Their organometallic chemistry is dominated by the +5 oxidation state, which is the most stable for these elements. wikipedia.orglibretexts.org The development of organometallic complexes for these metals is a significant area of research, with applications in various fields of chemical synthesis and materials science. rsc.orgacs.org

Significance of Tantalum Imido and Amido Complexes in Advanced Materials Science

Tantalum imido (Ta=NR) and amido (Ta-NR₂) complexes have emerged as crucial compounds in the field of advanced materials science. Their primary significance lies in their role as molecular precursors for the deposition of high-quality tantalum-based thin films, such as tantalum nitride (TaN) and tantalum oxide (Ta₂O₅). nih.govgoogle.com These films are integral components in the fabrication of modern microelectronic devices. google.com

Tantalum nitride is widely used as a wear-resistant coating and, more critically, as a thin-film diffusion barrier and gate electrode in integrated circuits. google.com It prevents the diffusion of copper into the surrounding dielectric material in advanced interconnects, which is essential for the reliability and performance of semiconductor devices. researchgate.net Tantalum oxide is a high-dielectric-constant (high-k) material, making it a candidate to replace silicon dioxide as the gate dielectric in transistors and as the dielectric in dynamic random-access memory (DRAM) storage capacitors. google.com

The molecular structure of tantalum imido and amido complexes makes them ideal for deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The inclusion of an imido ligand often enhances the thermal stability of the precursor molecule. nih.gov These precursors can be designed to have high volatility and reactivity, allowing for controlled, layer-by-layer film growth at relatively low temperatures, which is a key advantage of ALD for creating uniform and conformal coatings on complex three-dimensional structures. daneshyari.com

Historical Context and Evolution of Research on Tantalum Imido/Amido Compounds

The journey of tantalum imido/amido chemistry began with the discovery of the element itself in 1802 by Anders Ekeberg. wikipedia.org The broader field of organotantalum chemistry developed over the subsequent decades, initially focusing on compounds with cyclopentadienyl (B1206354) and carbonyl ligands. wikipedia.org Research into compounds containing direct metal-nitrogen bonds, specifically amido complexes, gained traction with studies on the dialkylamino compounds of tantalum. google.com

The evolution of this research has been heavily driven by the demands of the semiconductor industry. As microelectronic devices shrank in size, the need for new materials and precise deposition methods grew. This spurred the development of "single-source precursors," where a single molecule contains the metallic element and other necessary elements (like nitrogen) for the desired film. Tantalum imido/amido complexes fit this role perfectly for depositing tantalum nitride films.

Research has focused on synthesizing and characterizing a variety of these complexes to fine-tune their physical properties. nih.gov The goal is to create precursors with optimal volatility, thermal stability, and reactivity for CVD and ALD processes. The synthesis of chelating imido-amido ligands and the study of their reactivity have been important areas of investigation. acs.org This has led to the development of specific compounds, like Tris(ethylmethylamido)(tert-butylimido)tantalum(V), which are designed for high-performance deposition applications.

Research Landscape of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) (TBTEMT)

Tris(ethylmethylamido)(tert-butylimido)tantalum(V), commonly known by the acronym TBTEMT, is a key organotantalum compound in modern materials science. It belongs to a class of iminotris(amido)tantalum precursors that have been extensively studied for their application in thin-film deposition. researchgate.net TBTEMT is a light yellow liquid at room temperature and is noted for its high volatility, which is a desirable characteristic for ALD and MOCVD precursors. daneshyari.comereztech.com Its molecular structure features a central tantalum atom in the +5 oxidation state, bonded to one tert-butylimido ligand and three ethylmethylamido ligands.

Table 1: Chemical and Physical Properties of TBTEMT

| Property | Value |

|---|---|

| CAS Number | 511292-99-2 ereztech.com |

| Molecular Formula | C₁₃H₃₃N₄Ta ereztech.com |

| Molecular Weight | 426.38 g/mol ereztech.com |

| Appearance | Light yellow liquid ereztech.com |

| Density | 1.323 g/mL at 21-25 °C sigmaaldrich.comwimna.com |

| Boiling Point | 98.0 °C @ 1.8 - 2.4 hPa ereztech.comwimna.com |

| Sensitivity | Air and moisture sensitive ereztech.com |

Research on TBTEMT has primarily focused on its use as a precursor for depositing tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films. researchgate.netereztech.com It is often compared to its close analogue, tert-butylimido-tris(diethylamido)tantalum (TBTDET). TBTEMT exhibits higher volatility than TBTDET, which is attributed to its smaller molecular size resulting from the substitution of ethyl groups with methyl groups. researchgate.netdaneshyari.com However, this also comes with slightly lower thermal stability. researchgate.net

Detailed studies have explored the process parameters for both ALD and MOCVD using TBTEMT. For TaN deposition, TBTEMT is typically used with ammonia (B1221849) (NH₃) or a hydrogen plasma. researchgate.netresearchgate.net Plasma-enhanced ALD (PEALD) of TaN using TBTEMT has been shown to produce films with lower resistivity (200–500 μΩ-cm) and higher density (11-13 g/cm³) compared to films from thermal ALD processes. ereztech.comresearchgate.net

For the deposition of Ta₂O₅, TBTEMT is used with water as the co-reactant. researchgate.netdaneshyari.com The ALD process demonstrates self-limiting growth in a temperature window of 250 to 300 °C, with a growth rate of approximately 0.56 Å/cycle. researchgate.netresearchgate.net The resulting Ta₂O₅ films are amorphous and smooth, with properties like density, refractive index, and dielectric constant being dependent on the deposition temperature. researchgate.netresearchgate.net For instance, films grown at 200 °C have a density of 7.8 g/cm³, a refractive index of 2.17, and a dielectric constant of 26. researchgate.netresearchgate.net The research landscape confirms TBTEMT as a versatile and highly effective precursor for fabricating critical thin films in the semiconductor industry.

Table 2: Summary of Thin Film Deposition Research using TBTEMT

| Film Type | Deposition Method | Co-reactant | Deposition Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Tantalum Nitride (TaN) | MOCVD | Single-source | 600 | Lowest resistivity of 2.5 mΩ·cm achieved. researchgate.net |

| Tantalum Nitride (TaN) | PEALD | NH₃ Plasma | 350 | Films show low resistivity (200-500 μΩ-cm) and high density (11-13 g/cm³). researchgate.netereztech.comresearchgate.net |

| Tantalum Oxide (Ta₂O₅) | ALD | H₂O | 100 - 300 | Self-limiting growth confirmed; ALD window at 250-300°C with ~0.56 Å/cycle growth rate. researchgate.netdaneshyari.comresearchgate.net |

| Tantalum Oxide (Ta₂O₅) | ALD | H₂O | 200 | Amorphous, smooth films with a density of 7.8 g/cm³ and a dielectric constant of 26. researchgate.netresearchgate.net |

Properties

IUPAC Name |

tert-butyliminotantalum;ethyl(methyl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.3C3H8N.Ta/c1-4(2,3)5;3*1-3-4-2;/h1-3H3;3*3H2,1-2H3;/q;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOSVSDQERJZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC(C)(C)N=[Ta] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N4Ta-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511292-99-2 | |

| Record name | (TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Routes to Tantalum(V) Imido and Amido Complexes

The synthesis of tantalum(V) complexes bearing imido (Ta=NR) and amido (Ta-NR₂) ligands is a well-established area of organometallic chemistry. These complexes are typically prepared through a few key synthetic routes, which provide the foundational knowledge for understanding the targeted synthesis of TBTEMT.

Salt Metathesis Approaches

Salt metathesis is a widely employed and versatile method for the formation of tantalum-nitrogen bonds. This approach involves the reaction of a tantalum halide precursor with a salt of the desired ligand, typically an alkali metal salt of an amine. The driving force for this reaction is often the formation of a thermodynamically stable and insoluble alkali metal halide, which precipitates out of the reaction mixture, thus driving the reaction to completion.

A general representation of a salt metathesis reaction for the synthesis of a tantalum amido complex is:

TaCl₅ + 5 LiNR₂ → Ta(NR₂)₅ + 5 LiCl(s)

Similarly, for an imido complex, a common precursor is a tantalum chloro-imido complex, which can then react with amido ligands via salt metathesis. For example, the synthesis of charge-neutral trialkyl tantalum imido compounds can be achieved from a trichloride (B1173362) precursor via a salt metathesis reaction with an appropriate Grignard reagent. nih.gov A two-step procedure involving the synthesis of a lithium salt of an amidinate ligand from a carbodiimide (B86325) prior to a salt metathesis reaction with a metal-halide bond is also a viable route for synthesizing amidinate complexes. nih.gov

A series of Ta(V) tert-butyl-imido/N-alkoxy carboxamide complexes have been successfully synthesized through metathesis reactions between Ta(N-tert-Bu)Cl₃(py)₂ and various equivalents of sodium N-ethoxy-2,2-dimethylpropanamide (Na(edpa)) and sodium N-methoxy-2,2-dimethylpropanamide (Na(mdpa)). acs.org

Amine Elimination Reactions

Amine elimination is another synthetic strategy for the formation of metal-amido and -imido bonds. This method typically involves the reaction of a metal precursor, such as a metal halide or another amido complex, with a primary or secondary amine. The reaction proceeds with the elimination of a volatile byproduct, such as hydrogen chloride or an amine, which helps to drive the reaction forward.

While widely used in organometallic synthesis, specific examples of amine elimination as the primary route to tantalum(V) imido-amido complexes of the TBTEMT type are less commonly reported in the literature compared to salt metathesis. However, the underlying principle involves the protic nature of the N-H bond in an amine reacting with a suitable leaving group on the tantalum center. For instance, the reaction of a tantalum chloride with an excess of a primary amine can lead to the formation of both amido and imido functionalities, with the elimination of ammonium (B1175870) chloride.

Insertion Reactions in Complex Synthesis

Insertion reactions in the context of synthesizing tantalum(V) imido and amido complexes typically refer to the insertion of an unsaturated molecule into a pre-existing tantalum-ligand bond. While not always a primary route to the initial complex, these reactions are crucial for modifying and functionalizing tantalum complexes, including those containing amido and imido ligands.

For example, carbodiimides can insert into the metal-nitrogen bonds of tantalum mixed amido/imido complexes to form guanidinato complexes. nih.gov Similarly, the migratory insertion of molecules like isocyanides and carbodiimides into tantalum-alkyl bonds of a tantalum imido complex can lead to the formation of new functionalized ligands around the tantalum center. nih.gov These reactions demonstrate the reactivity of the bonds within the complex rather than the de novo synthesis of the imido or amido ligand itself.

Targeted Synthesis of Tris(ethylmethylamido)(tert-butylimido)tantalum(V)

The synthesis of TBTEMT is a specific application of the general principles outlined above, with salt metathesis being the documented method of choice. A known route for the preparation of TBTEMT involves a two-step process starting from a tantalum pentahalide.

The first step is the formation of a key precursor, tert-butylimido-trichloro(dipyridine)tantalum(V) ((t-BuN)TaCl₃(py)₂). This intermediate is synthesized by reacting tantalum pentachloride (TaCl₅) with tert-butylamine (B42293) in the presence of a base like pyridine.

The second and final step to yield TBTEMT is a salt metathesis reaction. The precursor, (t-BuN)TaCl₃(py)₂, is reacted with lithium ethylmethylamide (LiNEtMe). In this reaction, the three chloride ligands on the tantalum center are replaced by three ethylmethylamido ligands.

Step 1: Precursor Synthesis TaCl₅ + 2 t-BuNH₂ + 2 py → (t-BuN)TaCl₃(py)₂ + 2 [t-BuNH₃]Cl

Step 2: TBTEMT Synthesis (t-BuN)TaCl₃(py)₂ + 3 LiNEtMe → Ta(N(Et)Me)₃(N-t-Bu) + 3 LiCl(s) + 2 py

This targeted synthesis highlights the utility of a stable, well-defined precursor to control the final composition of the complex.

Mechanistic Considerations in TBTEMT Synthesis

The mechanism of the final salt metathesis step in the synthesis of TBTEMT is characteristic of this type of reaction in organometallic chemistry. The reaction is driven forward by the significant difference in lattice energies between the reactants and products. Lithium chloride (LiCl) is a highly stable ionic salt that is insoluble in the non-polar organic solvents typically used for these reactions, such as hexanes.

The reaction likely proceeds through a stepwise substitution of the chloride ligands by the ethylmethylamido groups. The lithium ethylmethylamide, being a strong nucleophile, attacks the electrophilic tantalum center. This is followed by the elimination of lithium chloride. The process is repeated until all three chloride ligands have been replaced. The precipitation of LiCl from the reaction mixture is a key factor in achieving a high conversion to the desired product.

Strategies for Purity Enhancement and Yield Optimization in TBTEMT Production

The synthesis of high-purity, air- and moisture-sensitive organometallic compounds like TBTEMT requires careful experimental technique and purification strategies. A reported yield for a similar compound, tert-butyliminotris(diethylamino)tantalum, is approximately 33%, suggesting that there is considerable scope for optimization.

Purity Enhancement:

Inert Atmosphere Techniques: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent hydrolysis and oxidation of the reactants and product.

Solvent Purity: The use of rigorously dried and deoxygenated solvents is crucial to avoid side reactions and the introduction of impurities.

Filtration: After the reaction is complete, the precipitated lithium chloride must be thoroughly removed. This is typically achieved by cannula filtration under an inert atmosphere.

Distillation/Sublimation: TBTEMT is a liquid, and as such, vacuum distillation can be an effective method for purification, separating it from less volatile impurities.

Yield Optimization:

Stoichiometry Control: Precise control of the stoichiometry of the reactants is important. An excess of the lithium amide may be used to ensure complete substitution of the chloride ligands, but this can complicate purification.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and solvent can significantly impact the yield. For salt metathesis reactions, the temperature is often kept low initially to control the reactivity and then gradually warmed to ensure the reaction goes to completion.

Efficient Removal of Byproducts: The efficient removal of the precipitated LiCl is not only important for purity but can also influence the reaction equilibrium and thus the final yield.

A systematic approach to optimizing the reaction, such as a simplex optimization method, could be employed to explore the effects of multiple variables (e.g., temperature, reactant ratios, addition rates) on the final yield and purity of TBTEMT.

Comparative Analysis of Related Tantalum Amido and Imido Precursors

The selection of a precursor for ALD or CVD is a critical factor that influences the properties of the deposited thin film. azonano.com Tantalum amido and imido precursors are a prominent class of compounds used for depositing tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) films. researchgate.netnih.gov The precursor's physical state (solid or liquid), volatility, thermal stability, and reactivity with co-reagents determine the process window and the quality of the resulting film. vaporpulse.com The introduction of an imido ligand, for instance, has been shown to enhance the thermal stability of tantalum complexes. nih.govacs.org

Pentakis(dimethylamino)tantalum(V), commonly known as PDMAT or TADMA, is a well-studied organotantalum precursor. ereztech.com It features a central tantalum atom in the +5 oxidation state coordinated to five dimethylamino ligands. ereztech.com PDMAT is a solid at room temperature, which can present challenges in maintaining a consistent delivery rate of the vapor to the reactor chamber during deposition processes. google.com

The most widely used synthesis for PDMAT involves the reaction of tantalum pentachloride (TaCl₅) with lithium dimethylamide (LiNMe₂). This reaction is a salt metathesis reaction where the chloride ligands are exchanged for dimethylamido groups.

PDMAT is extensively used as a precursor in CVD and ALD for creating high-purity tantalum nitride and tantalum oxide thin films. ereztech.comchemical-suppliers.eu When used with ammonia (B1221849) (NH₃) or hydrogen plasma, it yields TaN films. researchgate.net In the presence of an oxygen source like water (H₂O), oxygen (O₂), or ozone (O₃), it deposits tantalum oxide (Ta₂O₅) films, which are promising as high-k dielectric materials in integrated circuits. ereztech.comchemical-suppliers.eu A drawback of using alkylamide precursors like PDMAT for TaN deposition is the potential for significant carbon contamination in the resulting films. researchgate.net

Table 1: Properties of Pentakis(dimethylamino)tantalum(V) (PDMAT)

| Property | Value | References |

| Chemical Formula | C₁₀H₃₀N₅Ta / Ta(N(CH₃)₂)₅ | ereztech.com |

| Molecular Weight | 401.33 g/mol | ereztech.comamericanelements.com |

| Appearance | Light yellow to orange powder/solid | ereztech.comamericanelements.com |

| Melting Point | 100 °C (decomposes) | americanelements.com |

| Common Abbreviation | PDMAT, TADMA | ereztech.com |

| Primary Application | CVD/ALD precursor for TaN and Ta₂O₅ films | ereztech.comchemical-suppliers.eu |

Tris(diethylamido)(tert-butylimido)tantalum(V), or TBTDET, is another significant precursor for tantalum-based films. ereztech.com Its structure consists of a tantalum atom bonded to three diethylamido ligands and one tert-butylimido ligand. ereztech.com A key advantage of TBTDET over PDMAT is that it is a colorless to yellow liquid at room temperature, which simplifies vapor delivery and control during CVD and ALD processes. google.comereztech.com

TBTDET is widely utilized as a precursor for producing tantalum nitride films. ereztech.com The presence of both amido and imido ligands allows for controlled nitrogen incorporation, which is crucial for forming high-quality thin films for microelectronics. ereztech.com Similar to PDMAT, TBTDET can also be used to deposit tantalum oxide films when reacted with a suitable oxygen source. google.com Its liquid state and high reactivity make it an excellent choice for applications requiring precise and uniform coatings. ereztech.com

Table 2: Properties of Tris(diethylamido)(tert-butylimido)tantalum(V) (TBTDET)

| Property | Value | References |

| Chemical Formula | C₁₆H₃₉N₄Ta / (CH₃)₃CNTa[N(C₂H₅)₂]₃ | ereztech.comsigmaaldrich.com |

| Molecular Weight | 468.46 g/mol | ereztech.com |

| Appearance | Colorless to yellow liquid | ereztech.com |

| Boiling Point | 95 °C @ 0.5 mmHg | ereztech.com |

| Density | 1.252 g/mL at 25 °C | sigmaaldrich.com |

| Common Abbreviation | TBTDET | ereztech.comsigmaaldrich.com |

| Primary Application | CVD/ALD precursor for TaN and Ta₂O₅ films | google.comereztech.com |

The family of tantalum alkylamide and alkylimide precursors extends beyond PDMAT and TBTDET, with various ligand modifications being explored to fine-tune precursor properties for specific applications. azonano.comnih.gov Metal alkyl amides are a large class of compounds, but their use in CVD and ALD can be limited by their thermal instability. azonano.com However, tantalum derivatives have been investigated for these processes. azonano.com

Tris(ethylmethylamido)(tert-butylimido)tantalum(V) (TBTEMT) is a liquid precursor used for the plasma-enhanced atomic layer deposition (PEALD) of tantalum nitride films. ereztech.com TaN films deposited using TBTEMT have shown lower resistivity compared to thermally deposited ALD TaN films. ereztech.com Another example is tris(diethylamido)(ethylimido)tantalum, which has been used with water to deposit highly conformal tantalum(V) oxide films via ALD. harvard.edubohrium.com The reactions of these amide precursors with a hydroxylated surface are typically rapid, irreversible, and self-limiting, which are hallmarks of an ideal ALD process. harvard.edu

The introduction of imido ligands into the coordination sphere of tantalum has been a successful strategy to enhance thermal stability. nih.govacs.org This improved stability allows for a wider processing window and can lead to films with better properties. The continuous development of novel tantalum amido and imido precursors is driven by the demand for higher-performance materials in next-generation electronic devices. nih.gov

Table 3: Examples of Other Tantalum Alkylamide and Alkylimide Precursors

| Precursor Name | Abbreviation | Common Application |

| Tris(ethylmethylamido)(tert-butylimido)tantalum(V) | TBTEMT | PEALD of TaN films ereztech.com |

| Tris(diethylamido)(ethylimido)tantalum(V) | ALD of Ta₂O₅ films harvard.edubohrium.com | |

| Tert-butylimidotris(dimethylamido)tantalum(V) | Precursor for Ta-based films ereztech.com |

Structural Characterization and Spectroscopic Analysis

Elucidation of the Molecular Structure of Tris(ethylmethylamido)(tert-butylimido)tantalum(V)

While a specific crystal structure for TBTEMT is not publicly available, extensive studies on closely related tantalum imido/amido complexes provide a robust framework for understanding its molecular geometry.

The tantalum center in TBTEMT is in a formal +5 oxidation state and is coordinated to one tert-butylimido ligand and three ethylmethylamido ligands. This results in a coordination number of four. The expected geometry around the tantalum atom is a distorted tetrahedron. This geometry arises from the steric bulk of the ligands and the electronic nature of the metal-ligand bonds.

A key feature of this molecule is the tantalum-nitrogen multiple bond of the tert-butylimido ligand. In the analogous complex, bis[bis(trimethylsilyl)amido]chloro(t-butylimido)tantalum(V), the tantalum-imido bond length (Ta=N) was determined to be 1.763 Å by X-ray crystallography. It is anticipated that the Ta=N bond in TBTEMT would be of a similar length. The tantalum-amido (Ta-N) single bonds are expected to be longer, likely in the range of 1.99 to 2.03 Å, as observed in the same reference compound. A patent describing the synthesis of the closely related tert-butylimidotris(dimethylamido)tantalum also references its structural characterization by X-ray crystallography, suggesting a similar coordination environment.

The bond angles around the tantalum center are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky tert-butyl group of the imido ligand and the three ethylmethylamido ligands. The N=Ta-N bond angles will likely be larger than the N-Ta-N angles.

| Bond | Expected Bond Length (Å) | Reference Compound |

|---|---|---|

| Ta=N (imido) | ~1.76 | TaCl(NBut)[N(SiMe3)2]2 |

| Ta-N (amido) | ~1.99 - 2.03 | TaCl(NBut)[N(SiMe3)2]2 |

The tert-butylimido ligand is bound to the tantalum center in a nearly linear fashion, with a Ta=N-C bond angle approaching 180°. In a related tantalum imido complex, this angle was found to be 171.4°, indicating significant linearity. This linearity is characteristic of a strong π-bonding interaction between the nitrogen p-orbitals and the tantalum d-orbitals.

The three ethylmethylamido ligands will adopt conformations that minimize steric hindrance. The ethyl and methyl groups on the nitrogen atoms are likely to be oriented away from each other and from the bulky tert-butylimido group. Rotation around the Ta-N amido bonds is expected at room temperature in solution, which can be studied by dynamic NMR spectroscopy.

Advanced Spectroscopic Techniques in TBTEMT Characterization

Spectroscopic methods are indispensable for confirming the identity, purity, and solution-state structure of TBTEMT.

¹H NMR spectroscopy is a primary tool for the characterization of TBTEMT. The spectrum would be expected to show distinct signals for the protons of the tert-butylimido and ethylmethylamido ligands.

Based on data from similar tantalum tert-butylimido complexes, the singlet corresponding to the nine equivalent protons of the tert-butyl group (–C(CH₃)₃) of the imido ligand is expected to appear in the range of 1.2 to 1.5 ppm. The signals for the ethylmethylamido ligands would be more complex, showing a quartet for the methylene (B1212753) protons (–CH₂) and a triplet for the methyl protons (–CH₃) of the ethyl group, and a singlet for the methyl protons (–NCH₃). Due to the chiral nature of the nitrogen atoms in the ethylmethylamido ligands, more complex splitting patterns or multiple resonances could be observed, especially at low temperatures, if the rotation around the Ta-N bonds is slow on the NMR timescale.

| Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imido -C(CH3)3 | 1.2 - 1.5 | Singlet |

| Amido -NCH2CH3 | Quartet | Quartet |

| Amido -NCH2CH3 | Triplet | Triplet |

| Amido -NCH3 | Singlet | Singlet |

¹³C NMR spectroscopy would further confirm the structure, showing characteristic resonances for the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethylmethylamido ligands.

Mass spectrometry is a crucial technique for confirming the molecular weight of TBTEMT and assessing its purity. For organometallic compounds, which can be sensitive to air and moisture, soft ionization techniques are often employed to prevent fragmentation during analysis.

The mass spectrum of TBTEMT would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (426.38 g/mol ). Common fragmentation patterns for such complexes involve the loss of neutral ligands or radicals. For TBTEMT, fragmentation could occur through the loss of one or more ethylmethylamido ligands or parts of the alkyl groups. The isotopic pattern of the molecular ion peak would be characteristic of the presence of the tantalum atom.

Crystallographic Studies of Tantalum Imido/Amido Systems

While the specific crystal structure of TBTEMT is not detailed in the literature, a rich body of crystallographic data exists for other tantalum complexes containing both imido and amido ligands. These studies provide invaluable insight into the structural parameters expected for TBTEMT.

X-ray Diffraction Analysis of Related Tantalum Complexes

While a single-crystal X-ray diffraction structure for Tris(ethylmethylamido)(tert-butylimido)tantalum(V) is not extensively available in public literature, significant structural insights can be drawn from closely related tantalum(V) imido and amido complexes. These studies reveal common geometric arrangements and bonding characteristics for tantalum centers with all-nitrogen coordination spheres.

Researchers have successfully synthesized and characterized various tantalum(V) tert-butylimido complexes bearing different ancillary ligands. For instance, the X-ray crystal structure of bis[bis(trimethylsilyl)amido]chloro(t-butylimido)tantalum(V) revealed a monomeric complex with key molecular geometry parameters, including a Ta=N (imido) bond length of 1.763 Å and Ta-N (amido) bond lengths of 1.988 Å and 2.029 Å. The Ta=N-C angle was determined to be 165.8°, indicating a nearly linear and highly multiple-bonded imido ligand.

In another study, a mixed amido-/imido-/guanidinato-complex, [Ta(NMe2){(i-Pr-N)2C(NMe2)}2(N-t-Bu)] , was synthesized and its crystal structure was determined. This compound also features a tert-butylimido ligand alongside amido and guanidinato groups, providing further data on the structural environment of tantalum in a complex nitrogen-based ligand field.

Furthermore, a series of Ta(V) tBu-imido/N-alkoxy carboxamide complexes, such as Ta(NtBu)(edpa)3 and Ta(NtBu)(mdpa)3 , were analyzed using single-crystal X-ray diffraction. These analyses showed that the complexes adopt a distorted pentagonal bipyramidal geometry around the central tantalum atom. This geometry is dictated by the coordination of the three bidentate N-alkoxy carboxamide ligands and the single tert-butylimido ligand.

The structural data from these related compounds provide a strong basis for predicting the geometry of Tris(ethylmethylamido)(tert-butylimido)tantalum(V). It is expected to have a central tantalum atom coordinated to one tert-butylimido ligand and three ethylmethylamido ligands, likely resulting in a distorted tetrahedral or trigonal pyramidal geometry, typical for four-coordinate Ta(V) complexes.

| Compound | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| bis[bis(trimethylsilyl)amido]chloro(t-butylimido)tantalum(V) | Distorted Tetrahedral | Ta=N(imido): 1.763 Ta-N(amido): 1.988, 2.029 Ta-Cl: 2.322 | Ta=N-C: 165.8 | |

| Ta(NtBu)(edpa)3 | Distorted Pentagonal Bipyramidal | Not specified | Not specified | |

| Ta(NPh2)2(NEt2)2 | Distorted Tetrahedral | Not specified | Not specified |

Correlation of Solid-State and Solution Structures in Organotantalum Chemistry

The correlation between the structure of a molecule in the solid state (as determined by X-ray crystallography) and in solution (as probed by NMR spectroscopy) is a critical aspect of organometallic chemistry. While the solid-state structure provides a precise, static snapshot of molecular geometry, the solution structure can be influenced by dynamic processes and intermolecular interactions.

For many organotantalum complexes, the fundamental coordination geometry observed in the solid state is retained in solution. However, solution NMR spectroscopy can reveal dynamic behaviors, such as ligand fluxionality or restricted rotation, that are not apparent in a static crystal structure. Techniques like 1H and 13C NMR are instrumental in confirming the connectivity and symmetry of a complex in solution. For instance, the number of distinct signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei, providing insight into the molecule's symmetry in the solution phase.

In some cases, the structure observed in solution by NMR analysis is in direct agreement with the solid-state structure determined by X-ray diffraction. However, discrepancies can arise. A molecule that exhibits high symmetry in solution on the NMR timescale due to rapid intramolecular processes might show a less symmetric, static conformation in its crystal structure. Conversely, intermolecular forces within a crystal lattice (crystal packing effects) can sometimes enforce a specific conformation that is not the lowest energy structure in solution.

Studies on tantalum imido complexes have utilized a combination of X-ray, NMR, and DFT methods to understand these structures. This integrated approach allows for a comprehensive understanding, where the solid-state structure provides a benchmark for bond lengths and angles, and solution NMR reveals the behavior and potential dynamic nature of the molecule in a more chemically relevant, non-crystalline environment. This dual analysis is essential for accurately describing the chemical nature of compounds like Tris(ethylmethylamido)(tert-butylimido)tantalum(V).

Reactivity and Reaction Mechanism Studies

Ligand Exchange Reactions Involving Tris(ethylmethylamido)(tert-butylimido)tantalum(V)

Ligand exchange reactions are fundamental to the chemistry of Tris(ethylmethylamido)(tert-butylimido)tantalum(V), influencing its application in materials science, particularly in deposition processes. These reactions involve the substitution of one or more of its ethylmethylamido ligands by other chemical species.

Reactivity with Nitrogen-Containing Co-reactants (e.g., Ammonia (B1221849), Hydrazine)

The interaction of tantalum imido complexes with nitrogen-containing compounds like ammonia (NH₃) and hydrazine (B178648) (NH₂NH₂) is crucial for processes such as metal-catalyzed hydroamination. While direct studies on Tris(ethylmethylamido)(tert-butylimido)tantalum(V) are not extensively detailed in publicly available literature, the reactivity can be inferred from related metal-amido and -imido systems.

In analogous systems, metal complexes can activate ammonia and hydrazine. nih.govchemrxiv.org For instance, iron(II) complexes have been shown to coordinate with and activate both ammonia and hydrazine, leading to the formation of transient metal-amido (M-NH₂) intermediates. nih.govchemrxiv.org In the case of hydrazine, this can lead to the reductive cleavage of the N-N bond. chemrxiv.org It is proposed that a tantalum complex could react with ammonia or hydrazine via protonolysis of the tantalum-amido (Ta-N) bonds, where the N-H bond of the incoming reactant protonates an ethylmethylamido ligand, which is then eliminated as volatile ethylmethylamine. This would result in the formation of a new tantalum-amido or tantalum-hydrazido species. Such reactions are pivotal steps in catalytic cycles like hydroamination, where the imido ligand often remains as a spectator, stabilizing the complex. nih.gov

Interaction with Oxygen Sources (e.g., Water)

The reaction of Tris(ethylmethylamido)(tert-butylimido)tantalum(V), also known by the precursor name TBTEMT, with oxygen sources, particularly water (H₂O), is a key aspect of its use in Atomic Layer Deposition (ALD). This compound is known to be reactive towards moisture. ereztech.com

In the ALD process for depositing tantalum oxide (Ta₂O₅) thin films, TBTEMT and water are used as the tantalum and oxygen precursors, respectively. researchgate.net The reaction proceeds in a self-limiting manner, characteristic of ALD. The interaction involves the hydrolysis of the tantalum-amido (Ta-N(EtMe)) bonds. The water molecule attacks the tantalum center, leading to the protonation of the ethylmethylamido ligands and their subsequent elimination as ethylmethylamine (HNEtMe). This process results in the formation of tantalum hydroxide (B78521) species on the substrate surface, which can then be converted to tantalum oxide upon further reaction or annealing. researchgate.net

A study on the ALD of Ta₂O₅ using TBTEMT and water confirmed self-limiting film growth between 100°C and 300°C. researchgate.net The films produced are generally oxygen-rich and amorphous, with properties dependent on the deposition temperature. researchgate.net

| Parameter | Value at 200 °C | Value at Higher Temperatures |

| Film Growth Rate | Increases below 250°C | ~0.56 Å/cycle (250-300°C) |

| Film Composition | Oxygen-rich (Ta:O ~0.34), contains C and N | Similar composition |

| Film Density | 7.8 ± 0.1 g/cm³ | Up to 8.0 ± 0.1 g/cm³ |

| Refractive Index (@550nm) | 2.17 | Up to 2.25 |

| Dielectric Constant | 26 ± 1 | Up to 31 |

This interactive data table summarizes the properties of tantalum oxide films grown by ALD using Tris(ethylmethylamido)(tert-butylimido)tantalum(V) and water. researchgate.net

Migratory Insertion Reactions of Tantalum Imido Complexes

Migratory insertion is a key reaction class in organometallic chemistry where two adjacent ligands on a metal center couple to form a new ligand. wikipedia.org For tantalum imido complexes, these reactions are significant for forming new carbon-carbon and carbon-nitrogen bonds.

Insertion Reactions with Carbonyl Compounds

The insertion of carbon monoxide (CO) into metal-ligand bonds is a well-established process. In the context of imido complexes, CO has been shown to insert into metal-nitrogen bonds. nih.gov For example, CO can directly insert into the titanium-nitrogen double bond of certain imido complexes. nih.gov While specific studies on the reaction of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) with carbonyl compounds are limited, the reactivity of related tantalum systems suggests that such insertions are plausible. The reaction would likely involve the migration of an amido or alkyl group to an adjacent, coordinated carbonyl ligand, forming a new acyl-type ligand.

Alkyne and Alkene Insertions at Tantalum-Alkyl Bonds

Cationic tantalum imido complexes have demonstrated reactivity towards the migratory insertion of unsaturated hydrocarbons like alkynes and alkenes into tantalum-alkyl bonds. nih.govnih.gov In these reactions, the imido group typically acts as a non-reactive spectator ligand that stabilizes the complex. nih.gov

Studies on a related cationic complex, [Bn₂Ta=NCMe₃]⁺ (where Bn is benzyl), showed that it undergoes migratory insertion with various unsaturated substrates. nih.govnih.govacs.org The reaction involves the insertion of the alkyne or alkene into one of the tantalum-benzyl (Ta-C) bonds. nih.gov These reactions are significant as they represent a fundamental step in processes like Ziegler-Natta polymerization. nih.gov

| Reactant | Product Type | Reference |

| Diphenylacetylene (B1204595) | Alkenyl Imido Complex | nih.govnih.gov |

| Phenylacetylene | Alkenyl Imido Complex | nih.govnih.gov |

| Norbornene | Modified Alkyl Imido Complex | nih.govnih.gov |

| cis-Cyclooctene | Modified Alkyl Imido Complex | nih.govnih.gov |

This interactive data table shows examples of migratory insertion reactions of a cationic tantalum imido complex with alkynes and alkenes. nih.govnih.gov

Carbodiimide (B86325) and Isocyanide Insertions into Ta-N Bonds

The insertion of heteroallenes like carbodiimides and isocyanides into metal-ligand bonds is another important transformation. While the prompt specifies insertion into Ta-N bonds, studies on related neutral tantalum imido complexes, such as Bn₃Ta=NCMe₃, show that these molecules insert into the tantalum-alkyl (Ta-C) bond instead. nih.govnih.gov

For example, the reaction with diisopropylcarbodiimide results in a (bisamidinate)imido complex, and the reaction with 2,6-dimethylphenylisocyanide yields a (bisimino-acyl)imido complex. nih.govnih.gov In these cases, the reaction is viewed as a migratory insertion of the unsaturated molecule into a Ta-C bond, with the tert-butylimido ligand remaining a spectator. nih.gov

However, the general reactivity of metal imido complexes can involve the metal-imido (M=N) bond. Some niobium and iron imido complexes, for example, catalyze guanylation reactions through the formal insertion of a carbodiimide into the M=N or a metal-amido bond. nih.govosti.gov Isocyanides have also been observed to insert into metal-carbon bonds in Group 4-6 metal complexes, sometimes leading to complex rearrangements that form new imido products. researchgate.net These differing reactivity patterns highlight the nuanced behavior of tantalum imido complexes, where the specific ligands and reaction conditions dictate whether insertion occurs at a metal-alkyl or a metal-nitrogen bond.

Addition Reactions at Tantalum-Nitrogen Multiple Bonds

The tantalum-nitrogen double bond in imido complexes like TBTEMT is a site of significant reactivity. The electron-donating amido ligands increase the electron density at the tantalum center and the imido nitrogen, making the Ta=N bond polarized and susceptible to attack by various reagents.

The addition of silicon-hydrogen (Si-H) bonds from silanes across the Ta=N double bond is a characteristic reaction for tantalum imido complexes. acs.org Mechanistic studies on analogous systems reveal a multi-step process. acs.orgacs.org

The reaction initiates with the direct addition of the Si-H bond across the polar Ta=N bond, forming a tantalum hydride species with a silylamide ligand. For instance, the reaction of a chelating imido-amido tantalum complex with phenylsilane (B129415) (PhSiH₃) results in the formation of the corresponding (silylamido)hydrido-tantalum complex. acs.org Density Functional Theory (DFT) studies on model tantalum imido complexes have established the feasibility of this direct addition pathway. acs.org

These initial adducts can be metastable and undergo further transformations. acs.orgacs.org One common subsequent reaction is the elimination of a different molecule, which can drive the reaction to equilibrium. For example, studies on a related silylamido-hydrido tantalum complex showed it decomposes via the elimination of trimethylsilane (B1584522) (HSiMe₃). acs.org The kinetics of this elimination were found to follow a first-order rate law. acs.org A detailed kinetic analysis, including temperature dependence and isotope effects, provided insight into the transition state of the reaction. acs.org

The proposed mechanism involves a slow, rate-determining step to form a pentacoordinate silicon intermediate, followed by a rapid shift of the hydride ligand from the tantalum to the silicon center, leading to the elimination of the silane. acs.org

Table 1: Activation and Kinetic Isotope Effect Parameters for HSiMe₃ Elimination from an Analogous Tantalum (Silylamido)Hydride Complex acs.org

| Parameter | Value |

| ΔH‡ (kcal/mol) | 25.5(3) |

| ΔS‡ (cal/mol·K) | -0.3(1.0) |

| kH/kD | 0.85(2) |

Data obtained for the elimination of HSiMe₃ from a structurally characterized (silylamido)hydrido-tantalum complex, serving as a model for TBTEMT reactivity.

The imido nitrogen atom in TBTEMT, enriched by the electron-donating amido groups, is nucleophilic and reactive towards electrophiles. acs.org Studies on similar complexes demonstrate this reactivity with a range of electrophilic agents.

For example, the addition of methyl iodide (MeI) to a tantalum imido-amido complex resulted in the methylation of the imido nitrogen, forming a cationic tantalum diamide (B1670390) complex whose ionic structure was confirmed by X-ray crystallography. acs.org Another example is the reaction with xylyl isonitrile, which inserts into the Ta-alkyl bond of a related complex, showcasing the reactivity of the coordination sphere influenced by the imido ligand. acs.org

More recent research has explored the reaction of nucleophilic tantalum-imido bonds with carbon dioxide (CO₂). rsc.org In this reaction, the nucleophilic imido nitrogen attacks the electrophilic carbon atom of CO₂, leading to the formation of a tantalum carbamate (B1207046) complex featuring a four-membered metallacycle. rsc.org This reaction is selective and highlights the kinetic differences in nucleophilicity between analogous tantalum and niobium imido complexes. rsc.org

Thermal Decomposition Pathways and Kinetic Analysis of TBTEMT

TBTEMT is valued as a precursor for Atomic Layer Deposition (ALD) due to its volatility and thermal stability within a specific temperature range. researchgate.net However, at elevated temperatures, it undergoes thermal decomposition, a critical factor influencing its performance and the purity of deposited films.

The thermal stability of TBTEMT is suitable for ALD processes within a temperature window of approximately 250 to 300 °C. researchgate.net Above this range, thermal decomposition becomes a significant factor. researchgate.net Studies on the closely related precursor, Tris(diethylamido)(tert-butylimido)tantalum(V) (TBTDET), show that decomposition of the amido ligands limits the ALD process temperature to below 275 °C. acs.org

Gas-phase analysis using Fourier Transform Infrared (FT-IR) spectroscopy during the thermal decomposition of TBTDET at temperatures above 450 °C revealed the disappearance of characteristic C-H and C-N bonding vibrations of the precursor. koreascience.kr Concurrently, new peaks corresponding to ethylene (B1197577) (C₂H₄) appeared, suggesting that β-hydride elimination from the ethyl groups of the amido ligands is a key decomposition pathway. koreascience.kr This process would lead to the formation of diethylamine (B46881) and the release of ethylene gas, with subsequent reactions at the tantalum center.

Another plausible decomposition mechanism, observed in other metal-imido complexes, involves γ-hydrogen activation from the tert-butylimido group. chemrxiv.orgchemrxiv.org This pathway involves the transfer of a hydrogen atom from a methyl group of the tert-butyl ligand to the imido nitrogen, resulting in the elimination of isobutylene (B52900) and the formation of a tantalum amido-nitrido species. chemrxiv.org

The thermal stability of tantalum imido-amido precursors can be strategically enhanced by modifying the ligand set, which is crucial for improving their performance in deposition applications. The steric bulk and bonding characteristics of the ligands play a direct role in determining the decomposition temperature.

Replacing one of the amido ligands with a more robustly bonded group can significantly improve thermal stability. For instance, substituting a diethylamido ligand in TBTDET with a cyclopentadienyl (B1206354) (Cp) ligand to form Ta(NtBu)(NEt₂)₂Cp extended the stable ALD temperature window from below 275 °C to 325 °C. acs.org

Increasing the steric bulk on the ligands can also enhance stability by kinetically hindering decomposition pathways. The introduction of bulky N-alkoxy carboxamide ligands has been shown to produce Ta(V) tert-butyl-imido complexes with superior thermal properties. nih.govacs.org Similarly, tantalum(V) imido complexes featuring bulky amidinate ligands exhibit high thermal stability, with decomposition points reported to be 65–160 °C higher than those of more conventional precursors. nih.gov

Table 2: Comparison of Thermal Stability for Various Tantalum Precursors

| Precursor | Ligand Set | Application Temperature Window (°C) | Reference |

| TBTDET | 1x NtBu, 3x NEt₂ | < 275 | acs.org |

| TBTEMT | 1x NtBu, 3x NEtMe | 250 - 300 | researchgate.net |

| TBDETCp | 1x NtBu, 2x NEt₂, 1x Cp | up to 325 | acs.org |

| Ta(NtBu)(iPrNCMeNiPr)₂(NMe₂) | 1x NtBu, 2x Amidinate, 1x NMe₂ | High (Decomp. > 350) | nih.gov |

Theoretical and Computational Investigations of Tantalum Complex Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms of tantalum compounds. These studies provide insights into reaction pathways, transition state energies, and the electronic structures of intermediates that are often difficult to probe experimentally.

DFT calculations have been successfully employed to model the addition of silanes to tantalum imido complexes. acs.org These studies confirmed that the direct addition of the Si-H bond to the imido group to form an adduct is a feasible, low-energy pathway. acs.org Computational investigations have also been used to explore cycloaddition reactions in analogous niobium systems, revealing how electronic factors, such as the nature of the substituents on the imido ligand, influence the reactivity of the metal-nitrogen multiple bond. escholarship.orgescholarship.org

Furthermore, DFT has been used to compare the intrinsic reactivity of tantalum and niobium complexes. Predictive geometry optimizations and the generation of potential energy surfaces for the reaction of imido complexes with CO₂ demonstrated the higher nucleophilicity of the Ta=N bond compared to the Nb=N bond, explaining experimentally observed differences in reactivity. rsc.org These computational approaches are invaluable for the rational design of new precursors with tailored stability and reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

Detailed Density Functional Theory (DFT) studies specifically elucidating the reaction pathways of Tris(ethylmethylamido)(tert-butylimido)tantalum(V), also known as TBTEMT, are not extensively available in publicly accessible literature. While DFT is a common method for investigating the mechanisms of atomic layer deposition (ALD) and chemical vapor deposition (CVD) precursors, specific computational research on TBTEMT's reactions, for instance with co-reactants like water or ammonia, has not been prominently published.

Theoretical studies on similar tantalum imido/amido precursors often focus on calculating the thermodynamics and kinetics of ligand exchange reactions, which are fundamental to ALD and CVD processes. These studies typically investigate the initial adsorption of the precursor on a substrate, the subsequent surface reactions, and the desorption of byproducts. For a hypothetical reaction of TBTEMT with a hydroxylated surface (–OH), a DFT study would likely model the following steps:

Precursor Adsorption: The initial physisorption or chemisorption of the TBTEMT molecule onto the substrate.

Ligand Exchange: The reaction between an ethylmethylamido ligand and a surface hydroxyl group, leading to the formation of a Ta-O bond and the release of ethylmethylamine.

Transition State Analysis: Calculation of the activation energy barriers for the ligand exchange to understand the reaction kinetics.

Byproduct Desorption: The removal of the volatile ethylmethylamine byproduct from the surface.

Without specific studies on TBTEMT, a detailed data table of reaction energies and activation barriers cannot be provided.

Electronic Structure Analysis and Orbital Contributions to Reactivity Differences

A comprehensive analysis of the electronic structure and orbital contributions to the reactivity of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) based on dedicated computational studies is not readily found in the existing scientific literature. However, general principles of bonding in tantalum imido/amido complexes can be discussed to infer potential aspects of its reactivity.

The reactivity of TBTEMT is governed by the electronic environment around the tantalum center, which is influenced by the nature of the tert-butylimido and ethylmethylamido ligands. The Ta=N triple bond in the tert-butylimido ligand is a significant feature, involving strong π-donation from the nitrogen p-orbitals to the tantalum d-orbitals. This strong bond is generally stable.

The Ta-N single bonds with the ethylmethylamido ligands are typically the more reactive sites. The nitrogen lone pairs of the amido ligands contribute to the electron density at the tantalum center. The Highest Occupied Molecular Orbital (HOMO) is likely to have significant contributions from the p-orbitals of the amido nitrogen atoms, making these sites susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the tantalum atom, with contributions from its d-orbitals, making it the site for nucleophilic attack.

Tris(ethylmethylamido)(tert-butylimido)tantalum(V) as a Precursor for Tantalum Nitride (TaN) Thin Films

TBTEMT is an effective single-source precursor for depositing Tantalum Nitride (TaN) films, which are critical components in modern microelectronics, often serving as diffusion barriers and metal gates. researchgate.netresearchgate.net The presence of the imido ligand (=N-tBu) and amido ligands (-NEtMe) in the TBTEMT molecule facilitates the formation of TaN films with desirable electrical properties. researchgate.net Both CVD and ALD methods have successfully employed TBTEMT to grow TaN thin films for various applications. daneshyari.com

Metal-Organic Chemical Vapor Deposition (MOCVD) using TBTEMT has been investigated for the production of conductive TaN films. Research has shown that process parameters such as temperature and pressure significantly influence the resulting film's properties. In one study, the lowest resistivity for a TaN film grown using TBTEMT was 2.5 mΩ·cm, achieved at a deposition temperature of 600 °C and a pressure of 0.25 mbar. researchgate.net Under these conditions, the deposition rate was approximately 4 nm/min. researchgate.net

However, a notable challenge with the MOCVD process using this precursor is poor step coverage in high-aspect-ratio structures, with coverage values of 50% to 75% on sidewalls and only 25% at the bottom of trenches with a 2:1 aspect ratio. researchgate.net The composition of the films is also highly dependent on the deposition temperature, tending to become more tantalum-rich at higher temperatures. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Deposition Temperature | 600 °C | researchgate.net |

| Total Pressure | 0.25 mbar | researchgate.net |

| Lowest Film Resistivity | 2.5 mΩ·cm | researchgate.net |

| Deposition Rate | 4 nm/min | researchgate.net |

| Step Coverage (2:1 AR) | 25% (bottom) | researchgate.net |

Atomic Layer Deposition (ALD) is a preferred method for depositing ultrathin, conformal films, and TBTEMT has been successfully used as the tantalum precursor. daneshyari.comresearchgate.net The self-limiting nature of ALD reactions allows for precise, layer-by-layer growth, which is essential for advanced semiconductor devices.

Plasma-Enhanced ALD (PEALD) employs plasma as a co-reactant to enhance surface reactions, often allowing for lower deposition temperatures and improved film properties compared to thermal ALD. researchgate.netresearchgate.net When using TBTEMT, PEALD processes can produce TaN films with significantly lower resistivity (200-500 µΩ·cm) and higher density (11-13 g/cm³) compared to their thermally deposited counterparts. researchgate.netresearchgate.net

The mechanism in PEALD often involves using a reactive plasma, such as hydrogen (H₂) or ammonia (NH₃), as the co-reactant. nih.govjkps.or.kr For instance, a hydrogen plasma serves as a potent reducing agent, effectively removing the organic ligands from the TBTEMT precursor adsorbed on the surface. semanticscholar.org This process minimizes the incorporation of carbon impurities and promotes the formation of a denser, more crystalline film structure. semanticscholar.org The energy and reactivity of the plasma can be controlled by adjusting parameters like RF power and pulse time, which in turn allows for the tuning of film properties. nih.gov Longer plasma exposure times and higher RF power have been shown to yield TaN films with lower resistivity and improved stability. nih.gov The use of plasma also results in denser films that are less prone to post-deposition oxidation when exposed to air. researchgate.net

| Property | PEALD | Thermal ALD | Reference |

|---|---|---|---|

| Resistivity | 200-500 µΩ·cm | > 1000 µΩ·cm | researchgate.netresearchgate.net |

| Density | 11-13 g/cm³ | ~9 g/cm³ | researchgate.netresearchgate.net |

| Oxygen Impurity (Post-Deposition) | ~5 at.% | ~30 at.% | researchgate.net |

In thermal ALD, TBTEMT is paired with a nitrogen-containing co-reactant like ammonia (NH₃). researchgate.net The process relies on thermal energy to drive the surface reactions. A stable ALD temperature window, where the growth rate is constant and independent of temperature, is crucial for a robust process. For TBTEMT, self-limiting, ALD-like growth has been confirmed. researchgate.net In a process using TBTEMT and ammonia at 350 °C, a steady-state growth per cycle (GPC) of approximately 0.7 Å was achieved. researchgate.net While a full ALD window for TBTEMT with a nitrogen source for TaN is not detailed in the provided sources, its use in depositing tantalum oxide showed a temperature window extending from 250 to 300 °C, indicating the precursor's thermal stability in this range. researchgate.net

The choice of co-reactant in the ALD process has a profound impact on the deposition rate and the final properties of the TaN film. Studies comparing ammonia (NH₃) and hydrazine (N₂H₄) with the chemically similar precursor TBTDET have demonstrated significant differences. Hydrazine, being more reactive than ammonia, consistently yields TaN films with higher growth rates and greater densities. researchgate.net For example, at 225 °C, the GPC using hydrazine was 0.62 Å/cycle, while the density reached 10.1 g/cm³. researchgate.net In contrast, ammonia produced films with a lower density of 8.3 g/cm³ under similar conditions. researchgate.net

The use of hydrazine can also enable deposition at much lower temperatures (100-300 °C) while still producing nearly stoichiometric films with reduced impurity levels. ucsd.edu Furthermore, comparing a thermal co-reactant (NH₃ gas) with a plasma co-reactant (NH₃ plasma) shows that the plasma process is more effective at nitridation and impurity removal, resulting in films with significantly lower resistivity. jkps.or.kr

| Co-reactant | Deposition Temp. | Growth Rate (GPC) | Film Density | Film Resistivity | Reference |

|---|---|---|---|---|---|

| Hydrazine (N₂H₄) | 225 °C | 0.62 Å/cycle | 10.1 g/cm³ | ~1 x 10⁵ µΩ·cm | researchgate.net |

| Ammonia (NH₃) | 225 °C | - | 8.3 g/cm³ | ~3000 µΩ·cm | researchgate.netjkps.or.kr |

| Ammonia Plasma (NH₃) | 250 °C | ~1.4 Å/cycle | - | ~1000 µΩ·cm | jkps.or.kr |

Controlling the film's stoichiometry and minimizing impurities like carbon and oxygen is critical for the performance of TaN barriers. The deposition method and co-reactants play a key role in this control.

In CVD processes with TBTEMT, films can have a high oxygen content (around 35 at.%), which is attributed to both leakage in the reactor and oxidation after the film is exposed to air. researchgate.net Carbon is another common impurity originating from the precursor's organic ligands.

PEALD processes offer superior impurity control. The use of a plasma co-reactant can significantly reduce oxygen uptake after deposition to as low as 5 at.%, compared to ~30 at.% in thermal ALD films, due to the formation of a denser film structure. researchgate.net Similarly, using an NH₃ plasma instead of thermal NH₃ gas has been shown to lower the carbon content in the film. jkps.or.kr The choice of a highly reactive thermal co-reactant like hydrazine has also been proven effective, resulting in films with less than 10% oxygen and 5% carbon. ucsd.edu Post-deposition annealing, for instance in an NH₃ atmosphere, can also be employed to reduce the oxygen content in the films. researchgate.net

Atomic Layer Deposition (ALD) of TaN Films with TBTEMT

Tris(ethylmethylamido)(tert-butylimido)tantalum(V) as a Precursor for Tantalum Oxide (Ta₂O₅) Thin Films

Tris(ethylmethylamido)(tert-butylimido)tantalum(V), commonly abbreviated as TBTEMT, has emerged as a significant precursor for the deposition of tantalum oxide (Ta₂O₅) thin films, a material of high interest for various electronic and optical applications due to its high dielectric constant and refractive index. The use of this metal-organic, halogen-free precursor via Atomic Layer Deposition (ALD) allows for the precise, controlled growth of high-quality films.

ALD of Ta₂O₅ Films using TBTEMT and Water as Co-reactant

The atomic layer deposition of tantalum oxide thin films has been successfully demonstrated using TBTEMT as the tantalum precursor and water (H₂O) as the oxygen source or co-reactant. daneshyari.comresearchgate.net This process is based on sequential, self-limiting surface reactions, which provide atomic-level control over the film thickness. nthu.edu.tw The ALD cycle typically consists of pulsing the TBTEMT precursor into the reaction chamber, followed by a purge with an inert gas to remove any unreacted precursor and by-products. Subsequently, water vapor is introduced, which reacts with the surface-adsorbed TBTEMT species, followed by another purge step to complete the cycle. nthu.edu.tw This method has been shown to produce self-limiting growth over a temperature range of 100°C to 300°C. daneshyari.comresearchgate.net The resulting Ta₂O₅ films demonstrate excellent conformality, capable of uniformly coating complex structures with high aspect ratios, such as 40:1. daneshyari.com

Stoichiometry and Amorphous-to-Crystalline Transitions in Ta₂O₅ Films

The chemical composition and crystalline structure are critical properties of the deposited Ta₂O₅ films. While Ta₂O₅ is the most thermodynamically stable oxide of tantalum, films deposited by ALD can have complex stoichiometries. dntb.gov.uadntb.gov.ua Using the TBTEMT and water process, X-ray Photoelectron Spectroscopy (XPS) analyses have shown that the films are typically oxygen-rich, with a Tantalum-to-Oxygen (Ta:O) ratio of about 0.34 for films grown between 150°C and 300°C. daneshyari.com These films also contain some carbon (around 6 at.%) and nitrogen (< 3 at.%) impurities. daneshyari.com

As-deposited Ta₂O₅ films grown at lower temperatures, such as 200°C, are generally amorphous and smooth. daneshyari.comavsconferences.org The amorphous nature is often preferred for applications requiring robust performance in harsh chemical environments. dntb.gov.uadntb.gov.ua However, the crystalline phase can be desirable for other applications due to potentially higher dielectric constants. A post-deposition annealing step can be employed to induce a phase transition from amorphous to crystalline. For instance, annealing the films at 800°C in a nitrogen atmosphere results in the crystallization of the Ta₂O₅. daneshyari.comresearchgate.net This transition is accompanied by an increase in film density and refractive index, and can significantly enhance the dielectric constant of the material. daneshyari.comresearchgate.net

Fundamental Aspects of Film Growth Mechanisms in ALD/CVD

Surface Reaction Mechanisms and Self-Limiting Behavior

The foundation of Atomic Layer Deposition is the self-limiting nature of the surface reactions. nthu.edu.tw In the TBTEMT/H₂O process, the TBTEMT precursor chemisorbs onto the substrate surface until all available reactive sites are occupied. This saturation of the surface prevents further precursor adsorption, leading to a "self-limiting" monolayer. nthu.edu.twresearchgate.net The subsequent introduction of the water co-reactant then reacts with the adsorbed precursor layer to form tantalum oxide and volatile by-products, which are removed during the purge step. This sequence of discrete, self-saturating steps ensures precise thickness control determined by the number of ALD cycles. nthu.edu.tw The self-limiting growth for the TBTEMT/H₂O process has been confirmed in the temperature range of 100°C to 300°C. researchgate.net This behavior is crucial for achieving the high conformality and uniformity characteristic of ALD. researchgate.net

Nucleation Phenomena on Substrate Surfaces

The initial stages of film growth, known as nucleation, can significantly influence the properties of the final film. During ALD, nucleation can be affected by the substrate material, surface termination, and deposition temperature. An "incubation period" or nucleation delay is sometimes observed, where a certain number of ALD cycles are required before stable film growth begins. However, for the ALD of Ta₂O₅ using TBTEMT and water, studies have shown perfect layer-by-layer growth without any noticeable incubation period on both silicon with a native oxide layer and on hydrogen-terminated silicon at a deposition temperature of 200°C. daneshyari.com This suggests favorable nucleation of TBTEMT on these surfaces. The absence of significant nucleation effects within the ALD temperature window contributes to the formation of smooth and homogeneous films. spbu.ru In general, the nucleation of thin films on dielectric surfaces can proceed through an island growth mode, where small islands form, grow, and eventually coalesce to form a continuous film. mdpi.com The favorable nucleation characteristics of the TBTEMT process are advantageous for creating high-quality, ultra-thin films from the very first deposition cycles.

Catalytic Applications and Organic Transformations

Tantalum Imido Complexes in Olefin Polymerization and Dimerization

Tantalum imido complexes, when activated with co-catalysts such as ethylaluminum dichloride (EtAlCl2), have demonstrated utility in the dimerization of ethylene (B1197577). researchgate.net These systems can achieve high productivity and selectivity, primarily yielding 1-butene (B85601), a valuable comonomer in the production of polyethylene. researchgate.networktribe.com

Mechanistic Pathways in Ethylene Dimerization (e.g., Metallacyclic Mechanism)

The product distribution observed in ethylene dimerization catalyzed by tantalum imido complexes strongly suggests a metallacyclic mechanism. researchgate.net This pathway is a well-established mechanism for olefin oligomerization by early transition metal catalysts. The key steps are believed to involve:

Activation: The tantalum precatalyst reacts with the aluminum co-catalyst to form a cationic, coordinatively unsaturated active species.

Oxidative Coupling: Two ethylene molecules coordinate to the tantalum center and undergo oxidative coupling to form a tantalacyclopentane intermediate.

β-Hydride Elimination: A β-hydrogen atom from the tantalacyclopentane ring is eliminated to the metal center, forming a butenyl-tantalum hydride species.

Reductive Elimination: The butenyl group and the hydride ligand reductively eliminate to release 1-butene and regenerate the active catalytic species, which can then re-enter the catalytic cycle.

The high selectivity for 1-butene in many tantalum imido systems is indicative of this metallacyclic pathway being favored over chain growth (polymerization) or other oligomerization mechanisms. researchgate.net

Influence of Imido Ligand on Product Selectivity and Productivity

The nature of the imido ligand (the =NR group) exerts a significant influence on both the productivity and selectivity of ethylene dimerization and polymerization reactions. researchgate.net Steric and electronic properties of the R group on the imido nitrogen can tune the reactivity of the tantalum center.

For a series of [TaCl3(NR)(dme)] complexes activated with EtAlCl2, variations in the R group led to notable differences in catalytic performance. researchgate.net Generally, bulkier imido ligands can influence the coordination sphere of the tantalum center, affecting the rate of ethylene insertion and the stability of key intermediates in the catalytic cycle. For instance, in related niobium systems, the choice of the imido ligand can switch the catalytic outcome from dimerization to polymerization. researchgate.net While specific studies on Tris(ethylmethylamido)(tert-butylimido)tantalum(V) in this context are not prevalent, the principles derived from analogous systems suggest that the tert-butylimido group plays a crucial role in defining the catalytic behavior.

| Imido Ligand (R) | Productivity (mol C2H4 / mol Ta) | Selectivity to Butenes (wt %) | Selectivity to 1-Butene within C4 fraction (%) |

|---|---|---|---|

| tBu | 4503 | 73 | 100 |

| Ph | 1268 | 81 | 72 |

| Dipp (2,6-iPr2C6H3) | 3080 | 77 | 98 |

| Mes (2,4,6-Me3C6H3) | 2360 | 76 | 98 |

Hydroamination and Carboamination Reactions Catalyzed by Tantalum Complexes

Tantalum imido complexes have emerged as effective catalysts for the addition of N-H and C-H bonds across unsaturated carbon-carbon bonds, namely in hydroamination and carboamination reactions. nih.govnih.govacs.orgcapes.gov.br These transformations are of significant interest as they provide atom-economical routes to valuable nitrogen-containing organic molecules.

Alkyne Hydroamination

Neutral and cationic tantalum imido complexes catalyze the intermolecular hydroamination of both internal and terminal alkynes with primary amines. nih.govacs.org The reaction involves the addition of an amine N-H bond across the carbon-carbon triple bond of an alkyne to form enamines or imines.

The proposed mechanism often involves a [2+2] cycloaddition between the alkyne and the tantalum-imido (Ta=NR) bond to form an azametallacyclobutene intermediate. acs.org This is followed by protonolysis of the Ta-C bond by the amine substrate, which regenerates the catalyst and releases the enamine or imine product. The regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov) can be influenced by the steric and electronic properties of both the catalyst and the substrates. acs.org For instance, a silica-supported tantalum complex, [(≡Si–O−)Ta(η1σ-NEtMe)2(=NtBu)], a close analogue to the title compound, has been studied for the selective hydroamination of terminal alkynes. acs.org

Alkyne Carboamination

While less common, tantalum-catalyzed carboamination reactions, which involve the concurrent addition of C-H and N-H bonds across an alkyne, have been explored. These reactions often proceed through intermediates where both carbon and nitrogen fragments are delivered from the catalyst's ligand sphere or from reagents in the reaction mixture. The development of efficient tantalum catalysts for these more complex transformations is an ongoing area of research.

| Alkyne | Catalyst | Time (h) | Conversion (%) |

|---|---|---|---|

| Diphenylacetylene (B1204595) | Bn3Ta=NCMe3 | 24 | 90 |

| Diphenylacetylene | [Bn2Ta=NCMe3][B(C6F5)4] | 1 | >98 |

| 1-Hexyne | Bn3Ta=NCMe3 | 1 | >98 |

| 1-Hexyne | [Bn2Ta=NCMe3][B(C6F5)4] | 0.5 | >98 |

Imine Metathesis and Condensation Reactions Mediated by Tantalum Imido Compounds

The Ta=N double bond in tantalum imido complexes makes them suitable candidates for mediating imine metathesis reactions. This process is analogous to olefin metathesis and involves the cleavage and reformation of carbon-nitrogen double bonds. The reaction proceeds through a [2+2] cycloaddition between the tantalum imido complex and an imine, leading to a diazametallacyclobutane intermediate. Subsequent cycloreversion can then lead to new imine products.

While the reactivity of many tantalum imido complexes in this area is still being explored, related Group 4 and 5 metal imido complexes have shown promise. nih.gov For example, CpCl2Ta=NCMe3 has been investigated as an imine metathesis catalyst. nih.gov Furthermore, tantalum complexes can catalyze condensation reactions, such as the formation of imines from aldehydes or ketones and amines, although this is often considered a more general Lewis acid-catalyzed process.

Future Directions and Emerging Research Areas

Development of Novel Tantalum Precursors with Tailored Properties

The development of new tantalum precursors is a critical area of research, aiming to create compounds with properties fine-tuned for specific applications. The design of the ligands attached to the central tantalum atom is the primary method for achieving this tailoring.

The effectiveness of a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is heavily dependent on its volatility and thermal stability. For a precursor to be viable, it must be volatile enough to be transported into the reaction chamber in the gas phase but stable enough to not decompose prematurely.

Research has shown that the introduction of an imido group, such as the tert-butylimido ligand in TBTEMT, can significantly enhance the thermal stability of tantalum complexes. acs.orgnih.gov The imido group helps to saturate the high-valent metal center, leading to the formation of stable, low-molecular-weight complexes. acs.orgnih.gov Furthermore, the design of other ligands, such as N-alkoxy carboxamides, can create stable five-membered metallacycles. acs.orgnih.gov The alkyl substituents on these ligands can prevent intermolecular interactions, which in turn improves the volatility of the resulting monomeric metal complexes, making them suitable for CVD and ALD processes. acs.orgnih.gov

Researchers are exploring various ligand strategies to optimize these properties. For instance, the use of asymmetric chelate guanidine (B92328) ligands has been shown to improve volatility compared to their isomers. The goal is to create precursors that vaporize cleanly without leaving a residue and decompose in a controlled manner on the substrate surface.

Table 1: Comparison of Tantalum Precursor Properties

| Precursor | Ligand Type | Key Advantage |

|---|---|---|

| Tris(ethylmethylamido)(tert-butylimido)tantalum(V) (TBTEMT) | Amido, Imido | Good thermal stability and volatility |

| Ta(NtBu)(iPrNCMeNiPr)₂NMe₂ | Amidinate, Imido, Amido | High decomposition point |

| (NMe₂)₃Ta(η²-MeN(CH₂)₂NMe) | Amido, Chelating Diamine | Enhanced thermal stability over Ta(NMe₂)₅ |

The rational design of precursors extends beyond volatility and stability to directly influence the properties of the deposited thin films. The chemical structure of the precursor can determine the composition, purity, and electrical properties of the resulting material. For example, TBTEMT is used for the deposition of tantalum nitride (TaN) thin films. ereztech.com

The choice of ligands can provide controlled incorporation of specific elements, such as nitrogen, which is crucial for creating high-quality thin films for microelectronics. ereztech.com The oxidation state of the metal in the precursor can also control the oxidation state of the metal in the final film, thereby dictating the film's stoichiometry and properties. rsc.org For instance, TaN films deposited using plasma-enhanced atomic layer deposition (PEALD) with TBTEMT exhibit lower resistivity (200–500 μΩ-cm) compared to thermally deposited ALD TaN films (>1000 μΩ-cm). ereztech.com

Integration of Tris(ethylmethylamido)(tert-butylimido)tantalum(V) in Advanced Semiconductor Device Architectures

The unique properties of TBTEMT make it a prime candidate for integration into the next generation of semiconductor devices, where the demands for performance and miniaturization are ever-increasing.